![molecular formula C16H22ClNO4 B1435912 Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride CAS No. 1354488-45-1](/img/structure/B1435912.png)
Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Overview
Description
Methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO4 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical structure of interest is part of a broader category of compounds known for their applications in synthesizing agrochemicals and medicinal compounds. For instance, research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlights the relevance of such structures in preparing valuable adducts for agrochemical and medicinal purposes (Ghelfi et al., 2003). Similar findings are reported in the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, further emphasizing the compound's utility in synthetic chemistry (Bellesia et al., 2001).
Applications in Structural and Medicinal Analysis
The compound's derivatives have been utilized in structural analysis and potential medicinal applications. The characterization of hydroxytrichloropicolinic acids and their methylated derivatives showcases the use of such compounds in identifying structural configurations of chlorinated compounds, which is vital in medicinal chemistry research (Irvine et al., 2008). Moreover, the efficient synthesis of new 1-(Alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones demonstrates the potential of these structures in developing novel medicinal compounds with specific properties (Flores et al., 2008).
properties
IUPAC Name |
methyl (2S,4R)-4-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.ClH/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3;/h4,6-8,12-13,17H,1,5,9-10H2,2-3H3;1H/t12-,13+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFHLCOLSJPOW-KZCZEQIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969849 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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